Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Description
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridazine core with a chlorine substituent at position 7 and a methyl ester group at position 2. The pyridazine ring (a diazine with two adjacent nitrogen atoms) distinguishes it from simpler pyrrolo-pyridine derivatives.
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-4-3-10-12-7(9)6(4)11-5/h2-3,11H,1H3 |
InChI Key |
UXSYWFRKIDBTEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=NC(=C2N1)Cl |
Origin of Product |
United States |
Preparation Methods
Diamine-Dicarbonyl Cyclization
In a method adapted from pyrrolopyridine synthesis, heating 3,4-diaminopyridazine with methyl acetoacetate in acetic acid at reflux facilitates cyclization. The reaction proceeds via enamine intermediate formation, followed by dehydration to yield the pyrrole ring. This approach typically achieves moderate yields (40–60%) and requires purification via silica gel chromatography.
Example Conditions
Gould-Jacobs Reaction for Pyridazine Annulation
The Gould-Jacobs reaction, widely used for quinolone synthesis, can be adapted for pyridazine systems. Heating an aniline derivative with ethyl ethoxymethylenecyanoacetate forms a cyanoenamine, which cyclizes under thermal conditions to yield the pyrrolopyridazine core. Subsequent chlorination and esterification steps introduce the desired substituents.
Esterification and Protecting Group Strategies
The methyl ester at position 2 is typically introduced early in the synthesis to avoid side reactions during cyclization or halogenation.
Fischer Esterification
Heating the carboxylic acid precursor with methanol and sulfuric acid provides the methyl ester. For example, methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate was synthesized via this method, achieving >90% conversion under reflux.
Example Conditions
Mitsunobu Reaction for Esterification
For acid-sensitive substrates, the Mitsunobu reaction with methyl iodide and triphenylphosphine in THF ensures mild esterification. This method is less common but useful for sterically hindered acids.
Analytical Characterization and Quality Control
Critical analytical data for the target compound include:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 227.63 g/mol | HRMS |
| LC-MS (ESI) | m/z 228.1 [M+H]⁺ | LC-MS |
| ¹H NMR | δ 8.45 (s, 1H, H-3), 3.95 (s, 3H, OCH₃) | DMSO-d₆ |
| Purity | >95% | HPLC |
Challenges and Optimization Opportunities
-
Regioselectivity in Chlorination : Competing chlorination at adjacent positions remains a hurdle. Using bulky directing groups or low-temperature DoM could improve selectivity.
-
Cyclization Yields : Microwave-assisted cyclocondensation may enhance reaction rates and yields.
-
Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions; tert-butyl esters could serve as alternatives for acid-sensitive steps .
Chemical Reactions Analysis
Oxidation Reactions
The methyl ester group undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral media.
-
Outcome : Oxidation of the methyl ester to a carboxylic acid derivative, enhancing water solubility for downstream applications.
| Reaction Conditions | Product | Yield |
|---|---|---|
| KMnO₄ in H₂SO₄, 60°C, 4h | 7-Chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid | ~75% |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridazine ring facilitates NAS at the C7-chloro position:
-
Reagents : Amines (e.g., 2-fluoro-4-iodoaniline), thiols, or alkoxides under basic conditions .
-
Example : Reaction with 2-fluoro-4-iodoaniline in DMF at 80°C displaces chlorine to form aryl-substituted derivatives .
Mechanistic Pathway :
-
Deprotonation of the nucleophile (e.g., amine).
-
Attack at the C7 position, assisted by the electron-withdrawing effect of adjacent nitrogen atoms.
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Uses arylboronic acids (e.g., phenylboronic acid) with Pd(dppf)Cl₂ catalyst .
| Substrate | Catalyst System | Conversion Efficiency |
|---|---|---|
| Methyl 7-chloro-1H-pyrrolo[...] | Pd(dppf)Cl₂, K₂CO₃ | >90% |
Cyclization and Functional Group Transformations
The carboxylate group enables cyclization for fused heterocycles:
Key Steps :
-
Activation of the carbonyl group via protonation or phosphorylation.
-
Nucleophilic attack by adjacent nitrogen, followed by dehydration .
N-Alkylation and Carbamate Formation
The pyrrole NH participates in alkylation or carbamate functionalization:
-
Reagents : Alkyl halides (e.g., (R)-glycerol acetonide nosylate) or carbamoyl chlorides .
-
Outcome : Improved metabolic stability and kinase inhibition properties in derived compounds .
| Alkylating Agent | Product Bioactivity |
|---|---|
| (R)-Glycerol acetonide nosylate | Enhanced solubility and selectivity for MEK/ERK kinases |
Chlorine Displacement in Multi-Step Syntheses
The chlorine atom is leveraged in multi-component reactions:
-
Cascade Reactions : Condensation with α-fluoromalonate and malononitrile, followed by cyclization and chlorination .
Hydrolysis and Esterification
The methyl ester undergoes hydrolysis or transesterification:
-
Hydrolysis : NaOH/MeOH yields the free carboxylic acid, a precursor for amide coupling.
-
Transesterification : Alcohols (e.g., ethanol) with acid catalysts produce alternative esters.
Stability and Side Reactions
-
Air Oxidation : Unsubstituted pyrrole moieties may oxidize across double bonds, mitigated by N-methylation .
-
Photodegradation : UV exposure leads to decarboxylation, requiring storage in amber vials.
Mechanistic Insights from Structural Data
X-ray crystallography reveals that substituents (e.g., carbamates) stabilize ordered activation loops in kinase targets, blocking ATP binding . This informs design strategies for kinase inhibitors.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyridazine compounds exhibit potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a related compound demonstrated IC50 values of 7 nM against FGFR1, showcasing its potential as a lead compound for developing targeted cancer therapies . The inhibition of FGFR pathways can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells.
Neuropharmacological Potential
Preliminary studies suggest that methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate may have neuropharmacological effects that could be beneficial in treating neurological disorders. This area is still under investigation, but initial findings indicate a promising avenue for further research into its mechanisms and therapeutic applications.
Synthesis of Heterocycles
The compound can serve as a precursor in the synthesis of various heterocyclic compounds, which are essential in drug discovery and development. The methodologies employed often involve diverse catalytic systems that enhance the yield and efficiency of synthesizing complex structures from simpler precursors .
Mechanism of Action
The mechanism of action of Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Core Heterocyclic Ring Variations
Pyridazine vs. Pyridine Derivatives
- Target Compound : Pyrrolo[2,3-d]pyridazine core (two nitrogen atoms in the six-membered ring).
- Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 867034-10-4): Pyrrolo[2,3-c]pyridine core (one nitrogen in the six-membered ring).
Substituent and Ester Group Variations
- Chlorine vs. Nitro Groups :
- Methyl vs. Ethyl Esters :
- Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 867034-10-4) has an ethyl ester, which increases lipophilicity and molecular weight (224.64 g/mol) compared to the target compound’s methyl ester (estimated molecular weight ~227.61 g/mol). This difference could influence solubility and bioavailability .
Comparative Data Table
*Estimated based on structural similarity to analogs.
Key Research Implications
- Electronic Effects : The pyridazine core in the target compound likely enhances electrophilic character compared to pyridine-based analogs, making it more reactive in coupling reactions or as a pharmacophore in drug design.
- Industrial Relevance : Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is commercially available at purities up to 97%, highlighting its preferential use in current research over pyridazine derivatives .
Biological Activity
Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆ClN₃O₂ |
| Molecular Weight | 211.60 g/mol |
| IUPAC Name | This compound |
| InChI Key | UXSYWFRKIDBTEG-UHFFFAOYSA-N |
This compound features a pyrrole ring fused with a pyridazine ring, contributing to its unique chemical behavior and biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism appears to involve inhibition of key enzymes involved in bacterial metabolism, leading to reduced viability of the pathogens .
Kinase Inhibition
The compound has been explored for its potential as a kinase inhibitor. Kinases are critical in regulating cellular processes and are often targeted in cancer therapies. This compound has shown promising results in inhibiting specific kinases associated with tumor growth and proliferation .
The biological activity of this compound is primarily attributed to its ability to bind to the active sites of target enzymes, particularly kinases. This binding inhibits their activity, disrupting critical signaling pathways involved in cell division and survival .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various derivatives of pyrrolo compounds, this compound was found to have a minimum inhibitory concentration (MIC) of 9.4 µM against Mycobacterium tuberculosis H37Rv. This activity was significantly higher compared to control compounds .
Cancer Research Applications
Another study focused on the synthesis of pyrrole derivatives reported that this compound exhibited cytotoxic effects on breast cancer cell lines with an IC50 value in the low micromolar range. The compound was effective in inducing apoptosis and inhibiting cell migration .
Comparison with Similar Compounds
This compound can be compared with other pyrrole-based compounds regarding their biological activities:
| Compound | Activity Type | MIC/IC50 Value |
|---|---|---|
| This compound | Antimicrobial / Kinase Inhibitor | MIC: 9.4 µM / IC50: Low µM |
| Pyrrolo[1,2-a]pyrazine | Anticancer | IC50: Varies |
| Indole Derivatives | Antimicrobial / Anticancer | IC50: Varies |
Q & A
Basic Synthesis
Q: What is the most efficient synthetic route for Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate, and what intermediates are critical? A: The compound is synthesized via a multi-step process involving:
Condensation : Reacting a substituted pyrrole precursor (e.g., 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole) with hydrazine hydrate under acidic conditions (glacial acetic acid) to form the pyrrolopyridazine core .
Cyclization : Hydrazine facilitates ring closure, forming the pyridazine ring. The chlorine substituent is introduced via electrophilic substitution or halogenation at the 7-position during intermediate stages .
Purification : Recrystallization from ethanol or column chromatography (e.g., EtOAc/hexane gradient) yields high-purity product .
Key intermediates include dicarbonyl precursors and halogenated intermediates.
Structural Characterization
Q: Which spectroscopic and crystallographic techniques confirm the compound’s structure? A:
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methyl ester at δ ~3.9 ppm) and chlorine-induced deshielding effects .
- X-ray Diffraction : SHELX programs (e.g., SHELXL97) resolve crystal structures, revealing planarity (dihedral angle ~0.93° between pyrrole and pyridazine rings) and hydrogen-bonding networks (N–H⋯O/N interactions) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm) and N–H vibrations .
Reactivity and Functionalization
Q: How does the 7-chloro substituent influence reactivity in nucleophilic aromatic substitution (SNAr)? A: The electron-withdrawing chlorine at C7 activates the pyridazine ring for SNAr reactions. Computational studies (e.g., DFT) predict preferential substitution at C4 or C6 due to charge distribution. Experimental validation involves reacting with amines or alkoxides under controlled conditions (e.g., DMF, 80°C) .
Advanced Applications in Medicinal Chemistry
Q: How is this compound used as a kinase inhibitor scaffold? A: The pyrrolopyridazine core mimics ATP-binding motifs in kinases. The methyl ester at C2 allows derivatization (e.g., hydrolysis to carboxylic acid for conjugation). Structure-activity relationship (SAR) studies show chlorine enhances target binding affinity, while substituents at C3 modulate selectivity .
Crystallographic Challenges
Q: What challenges arise in crystallizing this compound, and how are they mitigated? A: Challenges include:
- Hydrogen Bonding : N–H groups form 2D networks, complicating unit cell packing. Solutions: Slow evaporation in polar solvents (e.g., ethanol) .
- Planarity : Slight deviations from planarity require high-resolution data (Mo Kα radiation, λ = 0.71073 Å) and SHELXL refinement .
Purification Optimization
Q: Which chromatographic methods effectively isolate this compound from byproducts? A:
- Normal-Phase Chromatography : Silica gel with EtOAc/hexane (3:7) separates ester derivatives from polar impurities .
- Recrystallization : Ethanol yields crystals with >99% purity, confirmed by melting point and HPLC .
Analytical Method Development
Q: How to optimize HPLC for quantifying trace amounts in biological matrices? A:
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
- Mobile Phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improves peak symmetry.
- Detection : UV at 254 nm (λ for pyridazine) with LOD < 0.1 µg/mL .
Mechanistic Insights
Q: What is the mechanism of pyridazine ring formation during synthesis? A: Hydrazine attacks the α,β-unsaturated carbonyl of the pyrrole precursor, forming a hydrazone intermediate. Subsequent cyclization via intramolecular nucleophilic attack and dehydration yields the pyridazine ring. Isotopic labeling (N-hydrazine) confirms nitrogen incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
